(+)-cis-Khellactone
CAS No.: 15645-11-1
Cat. No.: VC21338216
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15645-11-1 |
---|---|
Molecular Formula | C14H14O5 |
Molecular Weight | 262.26 g/mol |
IUPAC Name | (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one |
Standard InChI | InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 |
Standard InChI Key | HKXQUNNSKMWIKJ-DGCLKSJQSA-N |
Isomeric SMILES | CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Canonical SMILES | CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C |
Biological Activities
Anti-inflammatory Properties
One of the most significant biological activities of (+)-cis-khellactone is its anti-inflammatory effect. Research has demonstrated that this compound functions as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of epoxyeicosatrienoic acids and subsequent inflammatory responses .
Inhibition of sEH by (+)-cis-khellactone occurs with an IC50 value of 3.1 ± 2.5 μM and a Ki value of 3.5 μM, indicating potent activity against this enzyme target . Molecular docking and dynamics simulations have elucidated the binding mechanism, showing that (+)-cis-khellactone interacts with the Trp336-Gln384 loop within the active site of sEH . This interaction is crucial for the inhibitory effect and provides valuable insights for structure-based drug design.
Furthermore, (+)-cis-khellactone significantly inhibits the production of pro-inflammatory cytokines, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4) . This cytokine inhibition profile suggests a broad-spectrum anti-inflammatory mechanism that could be beneficial in various inflammatory conditions.
Table 1: Anti-inflammatory Activity Parameters of (+)-cis-Khellactone
Parameter | Value |
---|---|
IC50 (sEH Inhibition) | 3.1 ± 2.5 μM |
Ki (Inhibition Constant) | 3.5 μM |
Inhibited Cytokines | NO, iNOS, IL-1β, IL-4 |
Inhibition Mechanism | Competitive |
Anti-psoriatic Effects
Studies have revealed that (+)-cis-khellactone demonstrates significant efficacy in treating psoriasis, a chronic inflammatory skin condition. In imiquimod-challenged C57BL/6 mice, a well-established model for psoriasis, treatment with (+)-cis-khellactone resulted in notable improvement of psoriatic symptoms .
The mechanism involves reduction of inflammatory cytokine levels in psoriatic skin, particularly IL-23, tumor necrosis factor-α (TNF-α), IL-1β, and IL-6 . Interestingly, (+)-cis-khellactone specifically decreases dermal macrophage infiltration in psoriatic skin without affecting neutrophils or T cells, suggesting a selective immunomodulatory effect .
Further investigation revealed that (+)-cis-khellactone significantly decreases the activation of nuclear factor-κB p65 (NF-κB p65) in infiltrated macrophages, a key transcription factor involved in inflammatory processes . Additionally, the compound suppresses pro-inflammatory phenotypic macrophages through the promotion of autophagy, a cellular process that plays a crucial role in immune regulation .
The autophagy-dependent mechanism was confirmed by studies showing that blocking autophagy through silencing of Beclin1 or Atg7 abrogated the therapeutic effects of (+)-cis-khellactone . This finding highlights a novel mechanism by which this natural compound exerts its anti-inflammatory and anti-psoriatic effects.
Importantly, (+)-cis-khellactone demonstrated lower toxicity compared to methotrexate, a conventional treatment for psoriasis, in both macrophages and primary hepatocytes . This favorable safety profile enhances its potential as a therapeutic alternative for psoriasis treatment.
Anticancer Properties
Research has identified significant anticancer activity for certain derivatives of (+)-cis-khellactone. A series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives were evaluated against three human cancer cell lines: HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma) .
Several of these derivatives exhibited potent cytotoxicity against these cancer cell lines. Notably, compound 3a, a di-O-tigloyl derivative, demonstrated the strongest anticancer activity with IC50 values ranging from 8.51 to 29.65 μM, showing particular efficacy against HEPG-2 cells .
This research suggests that the stereochemical configuration (3'S,4'S) of (+)-cis-khellactone derivatives plays a crucial role in their anticancer properties, providing valuable insights for the development of novel anticancer agents .
Table 2: Anticancer Activity of Selected (+)-cis-Khellactone Derivatives
Compound | Structure Modification | Cancer Cell Lines | IC50 Range (μM) |
---|---|---|---|
3a (Di-O-tigloyl derivative) | Tigloyl groups at 3' and 4' positions | HEPG-2, SGC-7901, LS174T | 8.51-29.65 |
Other 4-methyl derivatives | Various acyl substituents | HEPG-2, SGC-7901, LS174T | Variable activity |
Other Biological Activities
Beyond the well-documented anti-inflammatory, anti-psoriatic, and anticancer properties, (+)-cis-khellactone and related compounds exhibit several other biological activities. Researchers have identified calcium antagonist activity and P-glycoprotein inhibitory capabilities in compounds with the 3'S,4'S configuration .
These properties suggest potential applications in cardiovascular disorders and in overcoming multidrug resistance in cancer therapy, respectively. The P-glycoprotein inhibitory effect is particularly significant as P-glycoprotein-mediated drug efflux is a major mechanism of resistance to chemotherapeutic agents.
Additionally, related khellactone compounds with different stereochemical configurations (particularly 3'R,4'R) have demonstrated anti-HIV activity, anti-platelet aggregation effects, and other pharmacological properties . While these activities are primarily associated with different stereoisomers, they highlight the versatile pharmacological potential of the khellactone scaffold.
Synthesis Methods
The synthesis of (+)-cis-khellactone and its derivatives has been accomplished through various approaches. One established synthetic route involves first obtaining 4-methylseselin, followed by stereoselective synthesis to produce 4-methyl-(−)-cis-khellactone and its derivatives .
The stereoselective synthesis typically employs reagents such as K3Fe(CN)6, K2CO3, (DHQD)2-PYR, and K2OsO2(OH)4 under carefully controlled conditions to ensure the correct stereochemistry at positions C-3' and C-4' . This approach has been successfully used to create a series of derivatives with various substituents at these positions.
For the preparation of (+)-cis-khellactone derivatives, researchers have utilized various acylation techniques, employing different carboxylic acids, N,N'-dicyclohexylcarbodiimide as a coupling agent, and 4-dimethylaminopyridine as a catalyst . The resulting compounds maintain the essential stereochemical configuration while introducing diverse functional groups that modulate biological activity.
These synthetic methods provide valuable tools for creating libraries of (+)-cis-khellactone derivatives with optimized pharmacological properties, facilitating structure-activity relationship studies and the development of potential therapeutic agents.
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